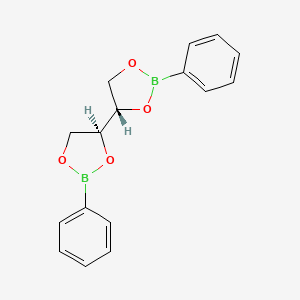![molecular formula C22H17ClN2O2 B14468551 4-[Chloro(diphenyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one CAS No. 66366-79-8](/img/structure/B14468551.png)
4-[Chloro(diphenyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Chloro(diphenyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one is a synthetic organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a chloro(diphenyl)acetyl group attached to the quinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Chloro(diphenyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic or basic conditions.
Introduction of the Chloro(diphenyl)acetyl Group: The chloro(diphenyl)acetyl group can be introduced through an acylation reaction. This involves reacting the quinoxaline core with chloro(diphenyl)acetyl chloride in the presence of a base, such as pyridine or triethylamine, to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[Chloro(diphenyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the quinoxaline core can be reduced to form corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (pyridine, triethylamine)
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride)
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid)
Major Products Formed
Substitution: Substituted quinoxaline derivatives
Reduction: Alcohol derivatives of quinoxaline
Oxidation: Quinoxaline N-oxides
Scientific Research Applications
4-[Chloro(diphenyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a pharmacophore for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It can serve as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-[Chloro(diphenyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, which lacks the chloro(diphenyl)acetyl group.
4-(Diphenylacetyl)quinoxaline: Similar structure but without the chloro substituent.
4-(Chloroacetyl)quinoxaline: Similar structure but without the diphenyl groups.
Uniqueness
4-[Chloro(diphenyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of both chloro and diphenyl groups attached to the acetyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
66366-79-8 |
|---|---|
Molecular Formula |
C22H17ClN2O2 |
Molecular Weight |
376.8 g/mol |
IUPAC Name |
4-(2-chloro-2,2-diphenylacetyl)-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C22H17ClN2O2/c23-22(16-9-3-1-4-10-16,17-11-5-2-6-12-17)21(27)25-15-20(26)24-18-13-7-8-14-19(18)25/h1-14H,15H2,(H,24,26) |
InChI Key |
KEZHWTJMDQZFHN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]-](/img/structure/B14468468.png)
![1-[Ethyl(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol](/img/structure/B14468473.png)
![{2-[1-(Acetyloxy)cyclohexyl]ethyl}(chloro)oxophosphanium](/img/structure/B14468480.png)
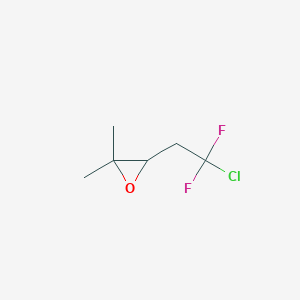
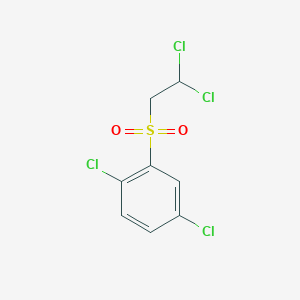
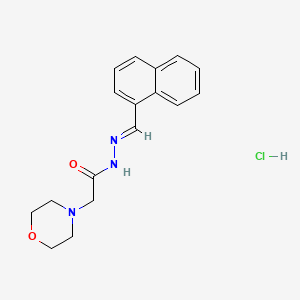

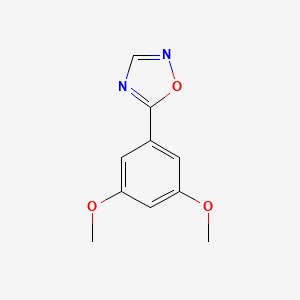
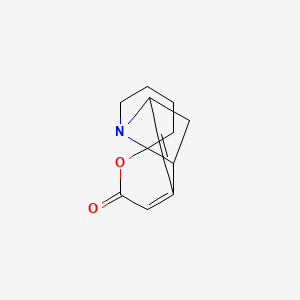
![1-[(3-Chlorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14468529.png)
![Isooctadecanoic acid, monoamide with 2-[(2-aminoethyl)amino]ethanol](/img/structure/B14468532.png)
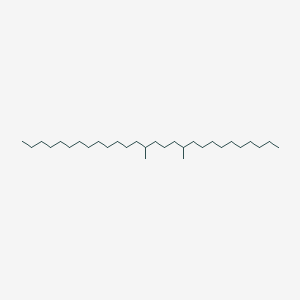
![6-[4-(Hydroxymethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14468541.png)
